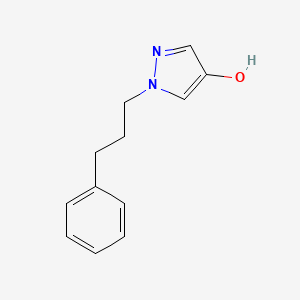
1-(3-phenylpropyl)-1H-pyrazol-4-ol
Vue d'ensemble
Description
1-(3-phenylpropyl)-1H-pyrazol-4-ol is a useful research compound. Its molecular formula is C12H14N2O and its molecular weight is 202.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(3-phenylpropyl)-1H-pyrazol-4-ol, a compound belonging to the pyrazole family, has garnered attention due to its diverse biological activities. This article presents a detailed overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazole ring substituted with a phenylpropyl group, contributing to its unique biological profile.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of pyrazole derivatives, including this compound. For instance, compounds with similar structures have demonstrated significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | S. aureus | 15 |
| This compound | E. coli | 14 |
| Comparison Compound | Standard Antibiotic (Amoxicillin) | 20 |
Anti-inflammatory Effects
Research indicates that pyrazole derivatives can exhibit anti-inflammatory properties. In a study evaluating various pyrazole compounds, some were shown to significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6 . The anti-inflammatory activity of this compound may be attributed to its ability to modulate signaling pathways involved in inflammation.
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| This compound | 61 | 76 |
| Dexamethasone (Standard) | 76 | 86 |
The biological activity of this compound is primarily mediated through its interaction with specific biological targets:
Enzyme Inhibition
Pyrazole derivatives often act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition leads to reduced production of prostaglandins, thereby alleviating inflammation.
Cell Signaling Modulation
The compound may also influence cell signaling pathways by interacting with receptors involved in inflammatory responses. This modulation can result in decreased expression of inflammatory mediators.
Case Studies
A notable study conducted by Selvam et al. synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory and analgesic activities in animal models. The results indicated that certain derivatives exhibited comparable effects to standard anti-inflammatory drugs .
Another investigation focused on the antibacterial efficacy of various pyrazole compounds against resistant bacterial strains. The findings revealed that some derivatives, including those structurally related to this compound, showed promising results against multi-drug resistant pathogens .
Propriétés
IUPAC Name |
1-(3-phenylpropyl)pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c15-12-9-13-14(10-12)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,9-10,15H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FENIRXRAKSSZJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C=C(C=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















